3-Methyl-5-(neopentyloxy)benzonitrile
Description
3-Methyl-5-(neopentyloxy)benzonitrile is a benzonitrile derivative featuring a methyl group at the 3-position and a neopentyloxy (O-CH₂-C(CH₃)₃) substituent at the 5-position of the aromatic ring. The neopentyloxy group introduces significant steric bulk, which can influence solubility, reactivity, and intermolecular interactions. The molecular formula is calculated as C₁₃H₁₇NO (molecular weight ~203.2 g/mol).
Properties
IUPAC Name |
3-(2,2-dimethylpropoxy)-5-methylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-5-11(8-14)7-12(6-10)15-9-13(2,3)4/h5-7H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMANFFMGUFBTIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(neopentyloxy)benzonitrile can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-5-hydroxybenzonitrile with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(neopentyloxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The neopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions may require reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-methyl-5-(neopentyloxy)benzoic acid.
Reduction: Formation of 3-methyl-5-(neopentyloxy)benzylamine.
Substitution: Formation of various substituted benzonitrile derivatives depending on the substituent introduced.
Scientific Research Applications
3-Methyl-5-(neopentyloxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(neopentyloxy)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in a range of chemical reactions that can modulate biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
Key structural analogs and their substituents:
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (CF₃) in 3-Methyl-5-(trifluoromethyl)benzonitrile strongly withdraws electrons, activating the nitrile group for nucleophilic attacks or cross-coupling reactions .
Steric Effects :
Hazard Profiles
- Benzonitrile Derivatives : General hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335), as seen in trifluoromethyl analogs .
- IDLH Considerations : Benzonitrile itself has an Immediately Dangerous to Life or Health (IDLH) value emphasizing the need for rigorous ventilation and PPE .
Biological Activity
3-Methyl-5-(neopentyloxy)benzonitrile is an organic compound classified under benzonitriles, characterized by a methyl group at the 3-position and a neopentyloxy group at the 5-position of the benzene ring. This unique structure imparts specific steric and electronic properties that are essential for its biological activity and potential applications in various fields.
- Molecular Formula : CHNO
- Molecular Weight : 231.29 g/mol
- Appearance : Typically a colorless to pale yellow liquid or solid.
Synthesis
The synthesis of this compound can be achieved through several methods, with one common route involving the reaction of 3-methyl-5-hydroxybenzonitrile with neopentyl bromide in the presence of a base such as potassium carbonate. The reaction generally occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the neopentyloxy group enhances its lipophilicity, allowing it to penetrate cellular membranes and influence biochemical pathways.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies indicate that it inhibits cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.
- Cytotoxicity Assays : Cytotoxicity tests on cancer cell lines indicate that this compound has potential as an anticancer agent. The compound has been observed to induce apoptosis in specific cancer types, suggesting its role in cancer therapeutics.
Comparative Biological Activity
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Methylbenzonitrile | Lacks neopentyloxy group | Lower reactivity and biological activity |
| 5-Neopentyloxybenzonitrile | Lacks methyl group | Altered steric properties |
| 3-Methyl-5-methoxybenzonitrile | Contains methoxy instead of neopentyloxy | Different solubility and reactivity |
Scientific Research
This compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry where it is explored for drug development.
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals with tailored properties, leveraging its unique steric and electronic characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
